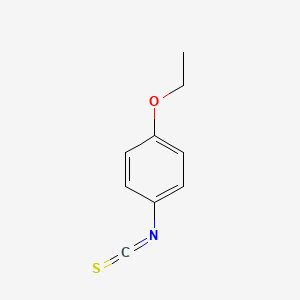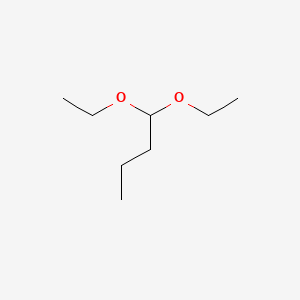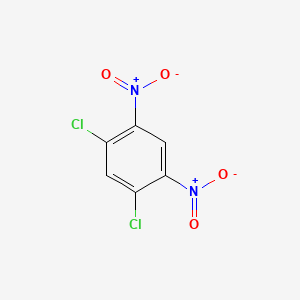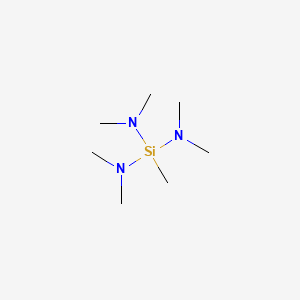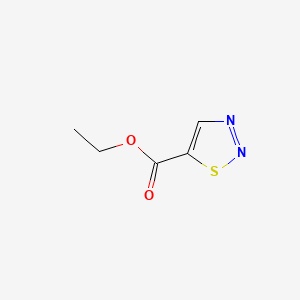
(Triphenylsilyl)acetylene
Übersicht
Beschreibung
(Triphenylsilyl)acetylene is an organic compound with the molecular formula C20H16Si. It is a terminal alkyne, characterized by the presence of a triple bond between carbon atoms and a triphenylsilyl group attached to one of the carbon atoms. This compound is known for its utility in organic synthesis and its role as a building block for more complex molecules .
Vorbereitungsmethoden
(Triphenylsilyl)acetylene can be synthesized through various methods. One common approach involves the reaction of triphenylsilyllithium with chlorotrimethylene. The reaction proceeds as follows: [ \text{(Ph}_3\text{Si)Li} + \text{HCCl}_3 \rightarrow \text{(Ph}_3\text{Si)C≡CH} + 3 \text{LiCl} ] This method is efficient and yields high purity this compound.
Analyse Chemischer Reaktionen
(Triphenylsilyl)acetylene undergoes various types of chemical reactions due to the presence of the alkyne functionality. Some notable reactions include:
Sonogashira Coupling: This reaction couples the alkyne with aryl or vinyl halides to form substituted alkynes.
Rhodium-Catalyzed Asymmetric Addition: This reaction involves the addition of this compound to diphenylphosphinylallene.
Wissenschaftliche Forschungsanwendungen
(Triphenylsilyl)acetylene is widely used in scientific research due to its reactivity and versatility. Some applications include:
Wirkmechanismus
The mechanism of action of (Triphenylsilyl)acetylene involves its ability to participate in various chemical reactions due to the presence of the alkyne group. The alkyne group can undergo addition reactions, coupling reactions, and other transformations, making it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
(Triphenylsilyl)acetylene can be compared with other similar compounds such as:
- (Triethylsilyl)acetylene
- (Triisopropylsilyl)acetylene
- (tert-Butyldimethylsilyl)acetylene These compounds share the alkyne functionality but differ in the nature of the silyl group attached to the alkyne. The triphenylsilyl group in this compound provides unique steric and electronic properties that can influence its reactivity and applications .
Eigenschaften
IUPAC Name |
ethynyl(triphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Si/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h1,3-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADKYPSVXRWORK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349043 | |
| Record name | (Triphenylsilyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6229-00-1 | |
| Record name | (Triphenylsilyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Triphenylsilyl)acetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (triphenylsilyl)acetylene used in the synthesis of selenothioic acid S-esters?
A: this compound serves as a starting material in the synthesis of S-aryl selenothioic acid esters. [] The research paper describes reacting this compound with n-butyllithium, selenium, and substituted benzenethiols to produce the desired S-aryl esters. This method provides a route to access a variety of S-aryl selenothioic acid esters by varying the substituents on the benzenethiol.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



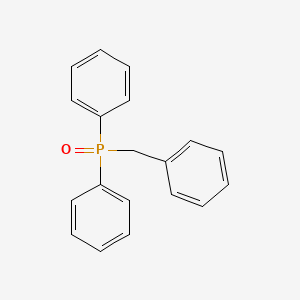
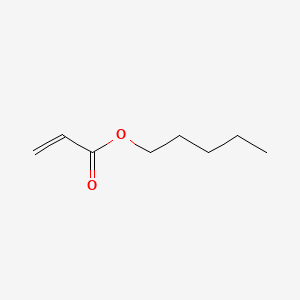

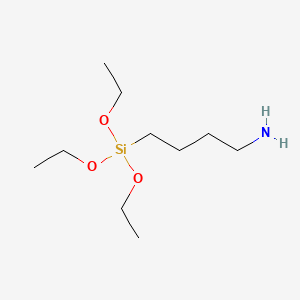
![Benzo[b]thiophene-3-acetonitrile](/img/structure/B1585061.png)

